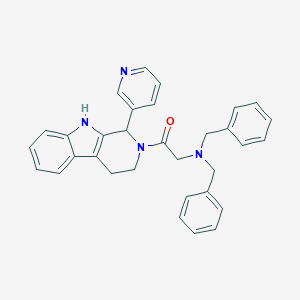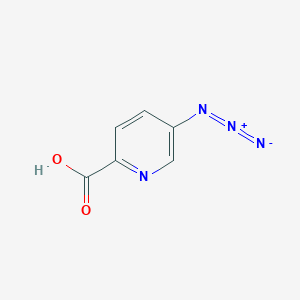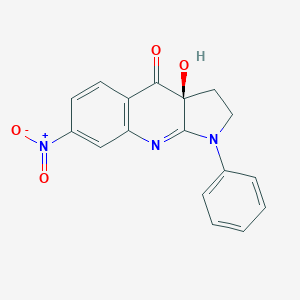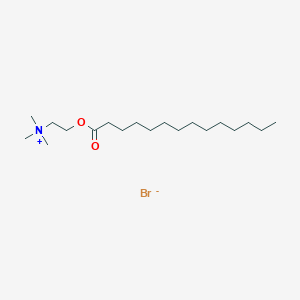
Myristoylcholine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoylcholine bromide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is derived from myristic acid, which is a saturated fatty acid commonly found in coconut oil and palm kernel oil. Myristoylcholine bromide has been used in various biochemical and physiological experiments due to its ability to interact with cell membranes and modulate cellular signaling pathways.
Mechanism Of Action
The mechanism of action of myristoylcholine bromide is thought to involve its interaction with cell membranes. It has been shown to bind to the lipid bilayer of cell membranes and alter their physical properties, such as fluidity and curvature. This, in turn, can modulate the activity of membrane-bound proteins and signaling pathways.
Biochemical And Physiological Effects
Myristoylcholine bromide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Myristoylcholine bromide has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has been shown to have a wide range of biochemical and physiological effects. However, it also has several limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex interactions with cell membranes and signaling pathways.
Future Directions
There are several potential future directions for research on myristoylcholine bromide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential as a treatment option. Another area of interest is its role in modulating cellular signaling pathways, particularly those involved in cancer growth and metastasis. Further research is needed to explore its potential as a cancer therapy.
Synthesis Methods
The synthesis of myristoylcholine bromide can be achieved through a simple reaction between myristic acid and choline chloride. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
Myristoylcholine bromide has been used in a variety of scientific research applications, including studies on cellular signaling pathways, membrane biophysics, and neurochemistry. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation.
properties
CAS RN |
108418-28-6 |
|---|---|
Product Name |
Myristoylcholine bromide |
Molecular Formula |
C19H40BrNO2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
trimethyl(2-tetradecanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GYVAQLUBQVAKEI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
synonyms |
Myristylpicoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





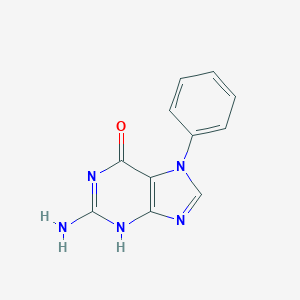

![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
